molecular formula C17H14F2N2O3S B2983543 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1286704-84-4

2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No. B2983543
M. Wt: 364.37
InChI Key: PZHMOLLFSHBXGV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide, also known as DFPM, is a small molecule drug that has been widely studied for its potential therapeutic applications. This compound belongs to the sulfonamide class of drugs and has been found to exhibit promising results in various scientific studies.

Mechanism Of Action

The mechanism of action of 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed that 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to exhibit anti-inflammatory activity by inhibiting the production of certain inflammatory cytokines.

Biochemical And Physiological Effects

2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activity, 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been found to exhibit neuroprotective activity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide for lab experiments is its potent anticancer activity. 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to exhibit activity against various cancer cell lines at low concentrations, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide for lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide. One potential direction is the development of new cancer therapies based on 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide. Another potential direction is the study of 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide's potential applications in the treatment of inflammatory and viral diseases. Additionally, further research is needed to fully understand the mechanism of action of 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide and its potential side effects. Overall, 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a promising compound that has the potential to be used in a variety of therapeutic applications.

Synthesis Methods

2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 2,6-difluorobenzenesulfonyl chloride, furan-2-carbaldehyde, and 2-pyridinemethanamine in the presence of a base such as triethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution, condensation, and cyclization, to yield the final product 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide.

Scientific Research Applications

2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is in the treatment of cancer. 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide has also been found to exhibit anti-inflammatory and antiviral activity, making it a potential candidate for the treatment of various inflammatory and viral diseases.

properties

IUPAC Name

2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3S/c18-15-7-3-8-16(19)17(15)25(22,23)21(12-14-6-4-10-24-14)11-13-5-1-2-9-20-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHMOLLFSHBXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

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